N-(tert-Butyl)hydroxylamine hydrochloride
Overview
Description
N-(tert-Butyl)hydroxylamine hydrochloride: is an organic compound with the molecular formula C4H12ClNO. It is a white to off-white crystalline powder that is soluble in water and polar organic solvents such as alcohols and ethers. This compound is known for its reducing and electrophilic properties, making it useful in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
It is known to be used in spin trapping of short-lived radicals .
Mode of Action
N-(tert-Butyl)hydroxylamine hydrochloride interacts with its targets by trapping short-lived radicals . This interaction results in the stabilization of these radicals, preventing them from causing potential damage to cellular structures.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the trapping of short-lived radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxylamine Hydrochloride and tert-Butylamine Reaction:
Industrial Production Methods:
- The industrial production of N-(tert-Butyl)hydroxylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide.
Conditions: Typically carried out at room temperature.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride.
Conditions: Conducted under mild conditions.
Products: Reduction can yield tert-butylamine and other related amines.
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Substitution:
Reagents: Various electrophiles.
Conditions: Depending on the electrophile, the reaction can be carried out at different temperatures.
Products: Substitution reactions can produce a variety of tert-butyl-substituted hydroxylamines.
Scientific Research Applications
Chemistry:
- Used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones .
- Employed in spin trapping of short-lived radicals .
Biology and Medicine:
- Acts as a mitochondrial antioxidant, protecting human retinal pigment epithelial cells from iron overload, which is relevant to macular degeneration .
- Regulates heat shock-induced apoptosis in U937 cells .
Industry:
Comparison with Similar Compounds
- O-tert-Butylhydroxylamine hydrochloride
- N-Benzylhydroxylamine hydrochloride
- N-Methylhydroxylamine hydrochloride
Comparison:
- N-(tert-Butyl)hydroxylamine hydrochloride is unique due to its tert-butyl group, which imparts specific steric and electronic properties that influence its reactivity and stability. This makes it particularly effective in certain synthetic applications and biological contexts compared to its analogs .
Properties
IUPAC Name |
N-tert-butylhydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2,3)5-6;/h5-6H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSATTBHEMKGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16649-50-6 (Parent) | |
Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60206107 | |
Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57497-39-9 | |
Record name | 2-Propanamine, N-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57497-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butyl)hydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(tert-Butyl)hydroxylamine hydrochloride in studying palmitoylation?
A1: this compound acts as a palmitoyl acyltransferase (PAT) inhibitor. [] PATs are enzymes responsible for attaching palmitic acid to proteins, a process known as palmitoylation. By inhibiting PATs, this compound prevents palmitoylation, allowing researchers to study the downstream effects of this modification. In the cited research, it was used alongside 2-bromopalmitate to confirm the role of palmitoylation in the enhancement of global palmitoylation level, palmitoylation of PSD-95 and glutamate receptors, postsynapse density localization of PSD-95, surface expression of AMPARs, and synaptic strength of cultured hippocampal neurons upon TTX pretreatment. []
Q2: The research mentions that palmitoylation is important for synaptic plasticity and fear memory. How does this compound help researchers investigate this?
A2: Researchers can use this compound to inhibit palmitoylation in neurons and then observe the effects on synaptic plasticity and fear memory formation. [] If inhibiting palmitoylation with this compound disrupts these processes, it strengthens the evidence that palmitoylation plays a crucial role. This approach helps to establish a causal link between palmitoylation and these important neurological functions.
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